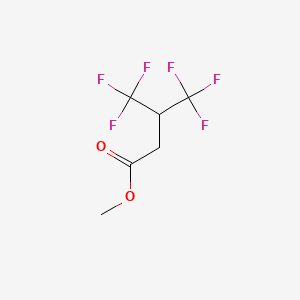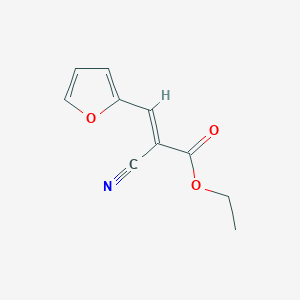
(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE
概要
説明
(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE is an organosilicon compound with the molecular formula C8H21NO3Si. It is a versatile chemical intermediate used in various applications, particularly in the field of materials science and surface modification. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it valuable in the development of advanced materials.
作用機序
Target of Action
Diethylaminomethyltrimethoxysilane is a novel alpha silane . The primary target of this compound is the silicon atom, which is in close proximity to the nitrogen atom . This proximity can accelerate the hydrolysis reaction compared to (amino-propyl)silanes .
Mode of Action
It is known that the close proximity of the nitrogen atom to the silicon atom can accelerate the hydrolysis reaction . This interaction with its targets may result in changes in the chemical structure and properties of the compound.
Biochemical Pathways
It is known that the compound can be used as a crosslinking agent for rtv silicone rubber . This suggests that it may interact with biochemical pathways related to polymer formation and crosslinking.
Pharmacokinetics
Given its use as a crosslinking agent, it is likely that the compound has unique pharmacokinetic properties that allow it to interact effectively with its targets and exert its effects .
Result of Action
Given its role as a crosslinking agent, it is likely that the compound has significant effects on the structure and properties of the materials it interacts with .
生化学分析
Biochemical Properties
Diethylaminomethyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the enhancement of adhesion between organic and inorganic materials. It interacts with various enzymes, proteins, and other biomolecules through its silane group, which can form covalent bonds with hydroxyl groups on surfaces. This interaction enhances the stability and functionality of the modified surfaces. Diethylaminomethyltrimethoxysilane is known to interact with proteins such as collagen and enzymes involved in surface modification processes .
Cellular Effects
Diethylaminomethyltrimethoxysilane has notable effects on various types of cells and cellular processes. It influences cell function by enhancing cell adhesion and proliferation on modified surfaces. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modifying the extracellular matrix and promoting better cell-surface interactions. Studies have shown that diethylaminomethyltrimethoxysilane can enhance the attachment and growth of cells such as fibroblasts and osteoblasts, leading to improved tissue integration .
Molecular Mechanism
The molecular mechanism of diethylaminomethyltrimethoxysilane involves its ability to form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. This network enhances the adhesion properties of the surfaces and promotes better interaction with biomolecules. Diethylaminomethyltrimethoxysilane can also interact with enzymes and proteins through hydrogen bonding and van der Waals forces, leading to changes in their activity and function. This compound can modulate gene expression by influencing the extracellular matrix and cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethylaminomethyltrimethoxysilane can change over time due to its stability and degradation properties. This compound is relatively stable under controlled conditions, but it can hydrolyze in the presence of moisture, leading to the formation of silanols and methanol. Long-term studies have shown that diethylaminomethyltrimethoxysilane can maintain its adhesion-promoting properties for extended periods, although its effectiveness may decrease over time due to hydrolysis .
Dosage Effects in Animal Models
The effects of diethylaminomethyltrimethoxysilane vary with different dosages in animal models. At low doses, this compound can enhance cell adhesion and proliferation without causing significant toxicity. At high doses, diethylaminomethyltrimethoxysilane can exhibit toxic effects, including cytotoxicity and adverse effects on tissue integrity. Studies in animal models have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects .
Metabolic Pathways
Diethylaminomethyltrimethoxysilane is involved in metabolic pathways related to surface modification and adhesion. It interacts with enzymes such as silanol oxidases and hydrolases, which facilitate its hydrolysis and incorporation into the extracellular matrix. This compound can also affect metabolic flux and metabolite levels by modifying the extracellular environment and influencing cell signaling pathways .
Transport and Distribution
Within cells and tissues, diethylaminomethyltrimethoxysilane is transported and distributed through interactions with transporters and binding proteins. It can be localized to specific cellular compartments, such as the extracellular matrix and cell membranes, where it exerts its effects on cell adhesion and proliferation. The distribution of diethylaminomethyltrimethoxysilane within tissues is influenced by its chemical properties and interactions with biomolecules .
Subcellular Localization
Diethylaminomethyltrimethoxysilane is primarily localized in the extracellular matrix and cell membranes, where it enhances cell adhesion and proliferation. It can also be found in other subcellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and cell signaling pathways. The subcellular localization of diethylaminomethyltrimethoxysilane is directed by targeting signals and post-translational modifications that guide it to specific compartments .
準備方法
Synthetic Routes and Reaction Conditions
(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE can be synthesized through the reaction of trimethoxysilane with N,N-diethylaminomethyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst like platinum or palladium to facilitate the process. The reaction is carried out at elevated temperatures, usually around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the efficient production of the compound on a large scale.
化学反応の分析
Types of Reactions
(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or silanols to form cross-linked siloxane networks.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Other silanes or silanols, often catalyzed by acids or bases.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted silanes with various functional groups.
科学的研究の応用
(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE has a wide range of applications in scientific research, including:
Surface Modification: Used to functionalize surfaces of materials like glass, metals, and polymers to enhance their properties.
Adhesion Promoters: Improves the adhesion of coatings, adhesives, and sealants to various substrates.
Catalyst Supports: Functionalizes silica or other supports for use in heterogeneous catalysis.
Biomedical Applications: Used in the development of biocompatible materials and drug delivery systems.
Nanotechnology: Functionalizes nanoparticles for use in sensors, electronics, and other advanced technologies.
類似化合物との比較
Similar Compounds
- (N,N-DIMETHYLAMINOPROPYL)TRIMETHOXYSILANE
- (N,N-DIETHYLAMINOPROPYL)TRIMETHOXYSILANE
- (N,N-DIMETHYLAMINOMETHYL)TRIMETHOXYSILANE
Uniqueness
(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE is unique due to its specific combination of an amino group and a trimethoxysilane group, which allows it to form strong bonds with a wide range of substrates. This makes it particularly valuable in applications requiring robust adhesion and surface modification.
特性
IUPAC Name |
N-ethyl-N-(trimethoxysilylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO3Si/c1-6-9(7-2)8-13(10-3,11-4)12-5/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIDEIURMTGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3149527.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B3149530.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)



![5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)





![ethyl 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate](/img/structure/B3149613.png)

